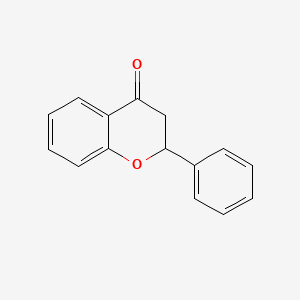

Flavanone

描述

This compound has been reported in Humulus lupulus, Salvia officinalis, and other organisms with data available.

RN given refers to cpd with unspecified isomeric designation; structure in first source

Structure

3D Structure

属性

IUPAC Name |

2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONYXWQDUYMKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022318 | |

| Record name | Flavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-26-3 | |

| Record name | (±)-Flavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLAVANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Flavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX22P730FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Natural Flavanones in Medicinal Plants: From Source to Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanones are a significant subclass of flavonoids, a diverse group of polyphenolic secondary metabolites ubiquitously found in the plant kingdom.[1] Characterized by a C6-C3-C6 skeleton, their structure features a saturated C-ring, which distinguishes them from other flavonoids like flavones and flavonols.[2] These compounds are of considerable interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer properties.[3][4]

The therapeutic potential of flavanones is intrinsically linked to their natural sources, bioavailability, and mechanisms of action at the cellular level.[5] Major dietary flavanones include hesperetin (B1673127), naringenin, eriodictyol (B191197), and their corresponding glycosides (hesperidin, naringin, and eriocitrin).[6] These are predominantly found in citrus fruits, but also in various medicinal herbs.[6][7] This technical guide provides an in-depth overview of the primary medicinal plant sources of key flavanones, presents quantitative data on their abundance, details the experimental protocols for their analysis, and elucidates the core signaling pathways they modulate.

Principal Flavanones and Their Medicinal Plant Sources

The occurrence and concentration of flavanones vary significantly among different plant species and even between different parts of the same plant. The most well-documented sources belong to the Citrus, Mentha, and Glycyrrhiza genera.

Hesperidin (B1673128) and Naringin in Citrus Species

The genus Citrus is the most prominent and commercially significant source of flavanones, particularly the glycosides hesperidin and naringin.[6] These compounds are most concentrated in the peel (flavedo and albedo) of the fruits.[7]

-

Hesperidin (Hesperetin-7-rutinoside) is the dominant flavanone in sweet oranges (Citrus sinensis), mandarins/tangerines (Citrus reticulata), and lemons (Citrus limon).[7][8]

-

Naringin (Naringenin-7-neohesperidoside) is characteristic of grapefruit (Citrus paradisi) and sour orange (Citrus aurantium), contributing to their bitter taste.[7][8]

-

Narirutin (Naringenin-7-rutinoside) is another major this compound found alongside hesperidin in sweet oranges and mandarins.[8]

-

Eriocitrin (Eriodictyol-7-rutinoside) is found in high concentrations in lemons.[9]

Eriodictyol and Hesperetin in Mentha Species

Plants of the Mentha (mint) genus are rich in a variety of flavonoids, with flavanones constituting a significant portion, ranging from 10% to 70% of their total phenolic content.[10][11] The primary flavanones found are derivatives of eriodictyol and hesperetin.[10][12] Species such as Mentha longifolia (horsemint) and Mentha suaveolens have been identified as notable sources.[13][14]

Liquiritigenin and Isoliquiritigenin (B1662430) in Glycyrrhiza Species

The roots and rhizomes of licorice plants (Glycyrrhiza uralensis, G. glabra) are a unique source of the this compound liquiritigenin and its chalcone (B49325) isomer, isoliquiritigenin .[15][16] These two compounds are considered the main bioactive constituents responsible for many of the plant's therapeutic effects.[16] Within the plant's biosynthesis pathway, the enzyme chalcone isomerase converts isoliquiritigenin into (2S)-liquiritigenin.[16] These compounds have demonstrated potent anti-inflammatory and drug-resistance reversal properties.[17][18]

Quantitative Data of Flavanones in Medicinal Plants

The concentration of flavanones can be influenced by factors such as cultivar, maturity, growing conditions, and the analytical method used for quantification. The following tables summarize representative quantitative data from the scientific literature.

Table 1: this compound Content in Various Citrus Species

| This compound | Citrus Species | Plant Part | Concentration Range | Reference(s) |

|---|---|---|---|---|

| Hesperidin | Mandarin (C. reticulata) | Peel (dry basis) | 3.95 - 80.90 mg/g | [7] |

| Sweet Orange (C. sinensis) | Juice | 20.5 - 39.9 mg/100 mL | [7] | |

| Lemon (C. limon) | Juice | ~26 mg/100 g (total flavanones) | [9] | |

| Naringin | Grapefruit (C. paradisi) | Peel (dry basis) | 10.26 - 14.40 mg/g | [7] |

| Grapefruit (C. paradisi) | Juice | ~23 mg/100 mL | [7] | |

| Sour Orange (C. aurantium) | Whole Fruit | ~48 mg/100 g (total flavanones) | [8] | |

| Narirutin | Mandarin (C. reticulata) | Peel (dry basis) | 7.66 - 15.3 mg/g | [7] |

| Eriocitrin | Lemon (C. limon) | Juice | ~16.17 mg/100 mL |[7] |

Table 2: this compound Content in Selected Mentha Species

| This compound | Mentha Species | Plant Part | Concentration Range (µg/g of extract) | Reference(s) |

|---|---|---|---|---|

| Hesperidin | M. longifolia | Aerial parts | 109.39 ± 2.01 | [14] |

| M. spicata | Aerial parts | 0.73 ± 0.02 | [14] | |

| Eriocitrin | M. longifolia | Aerial parts | Reported presence, not quantified | [13] |

| Narirutin | M. longifolia | Aerial parts | Reported presence, not quantified | [13] |

| Luteolin | M. longifolia | Aerial parts | 31.03 ± 0.16 |[14] |

Note: Luteolin is a flavone, but often analyzed alongside flavanones in Mentha species.

Methodologies for this compound Analysis

The accurate analysis of flavanones from complex plant matrices requires a systematic workflow involving extraction, purification, and quantification.

Experimental Workflow

The general procedure for analyzing flavanones from medicinal plants is outlined below.

Caption: General experimental workflow for this compound analysis.

Detailed Experimental Protocols

4.2.1 Sample Preparation and Extraction

-

Preparation : Fresh plant material (e.g., citrus peel, mint leaves, licorice root) is washed, dried (using lyophilization or air-drying at 40-50°C), and ground into a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.

-

Solid-Liquid Extraction (SLE) : A known quantity of the powdered plant material (e.g., 1 gram) is mixed with an appropriate solvent. Methanol or ethanol (B145695) solutions (e.g., 80% methanol in water) are commonly used due to their polarity, which is suitable for extracting flavonoid glycosides.[19]

-

Extraction Conditions : The mixture is typically subjected to ultrasonication or maceration for a period ranging from 30 minutes to 24 hours at a controlled temperature (e.g., 25-50°C). The solid-to-solvent ratio is optimized, commonly ranging from 1:10 to 1:50 (w/v).

-

Separation : The resulting extract is separated from the solid plant residue by centrifugation (e.g., 4000 rpm for 15 minutes) followed by filtration (e.g., through a 0.45 µm filter).

4.2.2 Purification by Solid Phase Extraction (SPE)

-

Purpose : To remove interfering compounds (e.g., chlorophylls, lipids, primary metabolites) and concentrate the flavanones before analysis.

-

Stationary Phase : A C18 reversed-phase SPE cartridge is commonly used.[20]

-

Procedure :

-

Conditioning : The cartridge is conditioned sequentially with methanol and then ultrapure water.

-

Loading : The filtered plant extract is loaded onto the conditioned cartridge.

-

Washing : The cartridge is washed with a low-polarity solvent (e.g., water or 5% methanol) to elute highly polar impurities.

-

Elution : The flavanones are eluted from the cartridge using a higher concentration of organic solvent, such as 100% methanol or acetonitrile.

-

-

Final Step : The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent (e.g., mobile phase) for injection into the analytical system.

4.2.3 Quantification by UHPLC-MS/MS

-

Instrumentation : An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS), such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF), is the preferred method for its high sensitivity and selectivity.[20][21]

-

Chromatographic Separation :

-

Column : A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase : A gradient elution is employed using two solvents: (A) Water with a modifier (e.g., 0.1% formic acid) and (B) Acetonitrile or Methanol with the same modifier.

-

Gradient Program : A typical gradient might start at 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

-

-

Mass Spectrometric Detection :

-

Ionization : Electrospray ionization (ESI) is used, typically in negative ion mode for flavanones.

-

Detection Mode : For quantification, Multiple Reaction Monitoring (MRM) mode is used on a QqQ instrument. This involves monitoring a specific precursor ion-to-product ion transition for each target this compound, providing high specificity.

-

Quantification : External calibration curves are constructed using certified reference standards of the target flavanones (e.g., hesperidin, naringin). The concentration in the sample is determined by comparing its peak area to the calibration curve.

-

Key Signaling Pathways Modulated by Flavanones

Flavanones exert their biological effects by modulating complex intracellular signaling pathways that are often dysregulated in chronic diseases. Their ability to interact with key regulatory proteins, such as kinases and transcription factors, makes them attractive candidates for drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune response, and cell survival.[22] Chronic activation of this pathway is implicated in inflammatory diseases and cancer. Several flavanones, including hesperetin and naringenin, have been shown to inhibit this pathway. They can prevent the degradation of the IκBα inhibitor, thereby blocking the translocation of the active NF-κB (p65/p50) dimer to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[22][23]

Caption: this compound-mediated inhibition of the NF-κB pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a critical intracellular cascade that promotes cell survival, proliferation, and growth while inhibiting apoptosis.[24] This pathway is often hyperactivated in various cancers, making it a key therapeutic target. Flavanones can interfere with this pathway, often by inhibiting the phosphorylation and activation of Akt. Downstream effects include the modulation of apoptosis-related proteins like Bcl-2 and Bax, and the inhibition of mTOR, a key regulator of cell growth.[25][26]

Caption: Modulation of the PI3K/Akt survival pathway by flavanones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, regulates a wide array of cellular processes such as proliferation, differentiation, inflammation, and apoptosis.[27] The specific role of each MAPK cascade can be cell-type and stimulus-dependent. Flavanones can exhibit differential effects on these pathways. For instance, they may inhibit the pro-proliferative ERK pathway in cancer cells while activating the stress-responsive JNK and p38 pathways, which can lead to apoptosis.[24] This selective modulation highlights their potential for targeted cancer therapy.

Caption: Differential modulation of MAPK signaling cascades by flavanones.

Conclusion and Future Perspectives

Medicinal plants remain a vital reservoir of bioactive compounds for drug discovery, with flavanones representing a particularly promising class. The comprehensive data on their natural distribution, especially in genera like Citrus, Mentha, and Glycyrrhiza, provides a solid foundation for their targeted extraction and development. Standardized analytical protocols, primarily based on UHPLC-MS/MS, are crucial for the quality control and accurate quantification of these compounds in raw materials and finished products.

A deeper understanding of how flavanones modulate key cellular signaling pathways such as NF-κB, PI3K/Akt, and MAPK is paving the way for their rational application in treating complex diseases like cancer and chronic inflammatory conditions. Future research should focus on improving the bioavailability of flavanones, which is often a limiting factor, through advanced formulation strategies. Furthermore, synergistic effects of this compound-rich extracts with existing therapeutic agents should be explored to develop more effective combination therapies. The continued investigation of these potent natural molecules holds significant promise for the future of medicine and human health.

References

- 1. Flavonoids a Bioactive Compound from Medicinal Plants and Its Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLAVANOIDS: A REVIEW ON CHEMISTRY AND VERSATILE BIOLOGICAL ACTIVITY - ProQuest [proquest.com]

- 3. publications.anveshanaindia.com [publications.anveshanaindia.com]

- 4. mdpi.com [mdpi.com]

- 5. vup.sk [vup.sk]

- 6. A comprehensive review on flavanones, the major citrus polyphenols [agris.fao.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ars.usda.gov [ars.usda.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Wonderful Activities of the Genus Mentha: Not Only Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. saudijournals.com [saudijournals.com]

- 13. researchgate.net [researchgate.net]

- 14. Phenolic Compounds and Biological Activity of Selected Mentha Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phytochemical and Pharmacological Role of Liquiritigenin and Isoliquiritigenin From Radix Glycyrrhizae in Human Health and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Liquiritigenin, isoliquiritigenin rich extract of glycyrrhiza glabra roots attenuates inflammation in macrophages and collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Drug Resistance Reversal Potential of Isoliquiritigenin and Liquiritigenin Isolated from Glycyrrhiza glabra Against Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]

- 20. d-nb.info [d-nb.info]

- 21. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level [mdpi.com]

- 24. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Flavanone Glycosides

For Researchers, Scientists, and Drug Development Professionals

Flavanone glycosides, a significant subclass of flavonoids predominantly found in citrus fruits, have emerged as compounds of substantial interest in pharmaceutical research.[1][2] These polyphenolic molecules, characterized by a this compound (C6-C3-C6) backbone attached to a sugar moiety, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[3][4][5] Their therapeutic potential is largely attributed to their ability to modulate critical cellular signaling pathways.[6][7][8] This technical guide provides an in-depth overview of the core biological activities of this compound glycosides, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms to support ongoing research and drug development efforts.

Anticancer Activity

This compound glycosides exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and invasion.[3][6] Compounds like hesperidin (B1673128) and naringenin (B18129) have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[2][3][6]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of this compound glycosides is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The table below summarizes the cytotoxic effects of various flavanones and their derivatives against several human cancer cell lines.

| Compound | B Ring Heterocycle | MCF-7 (Breast) IC50 (µg/mL) | HT29 (Colon) IC50 (µg/mL) | A498 (Kidney) IC50 (µg/mL) | Reference |

| YP-1 | Thiophene | 19.8 | 15.2 | 12.4 | [2] |

| YP-2 | Furan | 7.3 | 4.9 | 5.7 | [2] |

| YP-4 | Furan | 7.3 | 4.9 | 5.7 | [2] |

| YP-5 | Thiophene | 24.1 | 18.5 | 15.3 | [2] |

| YP-6 | Thiophene | 21.6 | 16.9 | 14.1 | [2] |

| 2-phenyl chroman-4-one | Phenyl (Control) | 35.2 | 28.7 | 24.6 | [2] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

A critical pathway in regulating cell growth, proliferation, and survival is the PI3K/Akt/mTOR pathway, which is frequently overactivated in many cancers.[2][6] this compound glycosides have been demonstrated to inhibit this pathway, leading to a reduction in cancer cell proliferation and survival.[2][6]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability, providing a quantitative measure of the cytotoxic effects of a compound.

Objective: To determine the IC50 value of a this compound glycoside on a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 breast cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound glycoside stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound glycoside in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (viability % vs. concentration) and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

This compound glycosides exhibit potent anti-inflammatory properties by modulating key inflammatory mediators and pathways.[9][10] They have been shown to inhibit the production of nitric oxide (NO), downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and suppress the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade.[10][11]

Quantitative Data: Inhibition of Inflammatory Markers

The table below summarizes the effects of this compound glycosides on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound/Extract | Concentration | NO Production Inhibition (%) | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) | Reference |

| Korthalsella japonica (KJ) Extract | 100 µg/mL | Significant | 42.9 | 75.1 | [10] |

| Lucenin-2 | 100 µg/mL | Significant | N/A | N/A | [10] |

| Vicenin-2 | 100 µg/mL | Significant | N/A | N/A | [10] |

| Stellarin-2 | 100 µg/mL | Significant | N/A | N/A | [10] |

| Hesperidin | Various | Inhibits pro-inflammatory cytokines | N/A | N/A | [11] |

Signaling Pathway: NF-κB Inhibition

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS and COX-2. This compound glycosides can inhibit this process.[9][11]

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite (B80452) (a stable product of NO) in cell culture supernatants using the Griess reagent.

Objective: To quantify the inhibitory effect of a this compound glycoside on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

This compound glycoside stock solution

-

Griess Reagent System (Sulfanilamide solution and NED solution)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of the this compound glycoside for 1-2 hours before LPS stimulation.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Sulfanilamide solution to each supernatant sample in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

-

Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve and determine the percentage of NO inhibition compared to the LPS-only control.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions.[12][13] The antioxidant capacity of this compound glycosides is influenced by their chemical structure, including the number and position of hydroxyl groups.[13][14] While aglycones are often more potent antioxidants, glycosides can have enhanced bioavailability.[13]

Quantitative Data: Radical Scavenging Activity

The antioxidant potential of this compound glycosides is commonly evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The data below illustrates the comparative antioxidant activity.

| Assay | Compound Class | Activity Trend | Reference |

| DPPH Assay | Aglycones vs. Glycosides | Aglycones show higher initial activity but are less stable during digestion. | [15] |

| ABTS Assay | Aglycones vs. Glycosides | Aglycones have significantly higher initial activity which decreases sharply during digestion. | [15] |

| Crocin Bleaching Assay | Glycosylated Flavanones | The 3',4'-catechol structure in glycosylated forms noticeably increases antioxidant power. | [14] |

Mechanism: Free Radical Scavenging

This compound glycosides can neutralize harmful free radicals, such as reactive oxygen species (ROS), by donating a hydrogen atom or an electron, thus terminating the damaging chain reaction.[5][12]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To measure the ability of a this compound glycoside to scavenge the stable DPPH free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)

-

This compound glycoside stock solution

-

Methanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or spectrophotometer cuvettes

Procedure:

-

Sample Preparation: Prepare various concentrations of the this compound glycoside and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample or control solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a color change from deep violet to light yellow.

-

Calculation: Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: Plot the scavenging percentage against the concentration of the sample to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Neuroprotective Activity

This compound glycosides have demonstrated significant potential in protecting neurons against injury and degeneration.[16][17] Their neuroprotective actions are multifaceted, involving the suppression of neuroinflammation, protection against oxidative stress-induced neuronal apoptosis, and the modulation of signaling pathways crucial for neuronal survival, learning, and memory.[16][18] For instance, naringin (B1676962) can protect against neurotoxicity, while hesperidin can cross the blood-brain barrier to provide neuroprotection.[17][18]

Signaling Pathway: ERK/CREB/BDNF Activation

The ERK/CREB/BDNF signaling pathway is vital for neuronal survival, synaptic plasticity, and cognitive function. Some flavanones, like apigenin, have been shown to restore this pathway, leading to improvements in memory and learning.[17]

Experimental Protocol: Aβ-Induced Neurotoxicity Assay

This assay evaluates the ability of a compound to protect neuronal cells from toxicity induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[19]

Objective: To assess the neuroprotective effect of a this compound glycoside against Aβ₂₅₋₃₅-induced cell death in PC12 cells.[19]

Materials:

-

PC12 cells

-

RPMI-1640 medium with horse serum and fetal bovine serum

-

Amyloid-beta peptide (Aβ₂₅₋₃₅)

-

This compound glycoside stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Culture: Culture PC12 cells in appropriate medium. For differentiation into a neuronal phenotype, cells can be treated with Nerve Growth Factor (NGF) for several days prior to the experiment.

-

Cell Seeding: Seed the differentiated PC12 cells into 96-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of the this compound glycoside for 1-2 hours.[19]

-

Aβ₂₅₋₃₅ Treatment: Prepare an aggregated Aβ₂₅₋₃₅ solution by incubating the peptide at 37°C for several days. Expose the pre-treated cells to a toxic concentration of Aβ₂₅₋₃₅ (e.g., 10 µM) for 24-48 hours.[19]

-

Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in the anticancer protocol above.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control cells (untreated with Aβ₂₅₋₃₅). A significant increase in viability in the this compound-treated groups compared to the Aβ₂₅₋₃₅-only group indicates a neuroprotective effect.

Conclusion

This compound glycosides represent a promising class of natural compounds with significant therapeutic potential across multiple domains, including oncology, inflammation, and neurodegenerative diseases. Their ability to modulate key cellular signaling pathways underscores their importance as lead compounds in drug discovery. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and harness the biological activities of these multifaceted molecules. Continued investigation into their structure-activity relationships, bioavailability, and in vivo efficacy is critical for translating their potential into clinical applications.

References

- 1. This compound glycoside: Significance and symbolism [wisdomlib.org]

- 2. benchchem.com [benchchem.com]

- 3. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. mdpi.com [mdpi.com]

- 13. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. This compound glycosides inhibit β-site amyloid precursor protein cleaving enzyme 1 and cholinesterase and reduce Aβ aggregation in the amyloidogenic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Flavanone Structure-Activity Relationships: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of flavanones, a subclass of flavonoids characterized by a saturated C2-C3 bond in the C-ring of their benzo-γ-pyrone structure. This guide delves into the critical structural features of flavanones that govern their anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. Detailed experimental protocols for key bioassays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity

Flavanones have demonstrated significant potential as anticancer agents by modulating various cellular processes, including apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer progression.[1][2][3] The substitution pattern on both the A and B rings of the flavanone scaffold plays a pivotal role in determining their cytotoxic efficacy.

Structure-Activity Relationship Insights

Key structural determinants for the anticancer activity of flavanones include:

-

Hydroxylation and Methoxylation: The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are critical. For instance, hydroxylation at the 5 and 7 positions of the A-ring and the 4' position of the B-ring is often associated with enhanced anti-proliferative activity.[4]

-

Absence of C2-C3 Double Bond: The saturated C2-C3 bond in flavanones, as opposed to the unsaturated bond in flavones, can influence the molecule's conformation and interaction with biological targets.[5]

-

Substitution on the B-ring: The nature and position of substituents on the B-ring significantly impact cytotoxicity. Electron-withdrawing or donating groups can alter the electronic properties of the molecule, thereby influencing its biological activity.

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.

| This compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,7-Dihydroxyflavone | HeLa (Cervical Cancer) | 25 (24h), 9.8 (48h) | [6] |

| 7,8-Dihydroxyflavone | HUH-7 (Liver Cancer) | 177.6 (48h) | [6] |

| Naringenin | MCF-7 (Breast Cancer) | Not specified, but induces apoptosis | [1] |

| Hesperetin | SiHa (Cervical Cancer) | Not specified, but induces apoptosis | [1] |

| 2'-Methylthis compound | RAW 264.7 (Macrophage) | >20 | [7] |

| 3'-Methylthis compound | RAW 264.7 (Macrophage) | >20 | [7] |

Signaling Pathways in this compound-Induced Apoptosis

Flavanones can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][8][9] Key signaling molecules modulated by flavanones include caspases, Bcl-2 family proteins, and NF-κB.[1][8][10]

Caption: this compound-induced apoptosis signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of flavanones on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][11][12][13]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Flavanones exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. Their mechanism of action often involves disruption of the microbial membrane, inhibition of nucleic acid synthesis, and interference with energy metabolism.[14][15]

Structure-Activity Relationship Insights

Key structural features for antimicrobial activity include:

-

Lipophilicity: Increased lipophilicity, often achieved through methoxylation or the presence of non-polar side chains, can enhance antimicrobial activity by facilitating passage through the microbial cell membrane.

-

Hydroxylation Pattern: The presence and position of hydroxyl groups are crucial. For instance, 5,7-dihydroxylation in the A-ring is a common feature in active compounds.[4] The saturation of the C2=C3 double bond in flavanones has been suggested to be an important structural feature for antibacterial activity.[4]

-

Substitution on the B-ring: Halogenation or methoxylation on the B-ring can modulate the antimicrobial potency.[14]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various flavanones against different microbial strains.

| This compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Unspecified Flavanones | Staphylococcus aureus | 31.25 - 125 | [14][15] |

| Pinocembrin | Gram-positive bacteria | Low MIC | [4] |

| Naringenin | Gram-positive bacteria | Weaker than pinocembrin | [4] |

| Abyssione-V 4′-O-methyl ether | Escherichia coli | 3.9 | [16] |

| Various Flavanones | Gram-positive bacteria | 2 - 4 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of flavanones using the broth microdilution method.[17][18]

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound compound dissolved in DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Dilutions: Prepare serial two-fold dilutions of the this compound compound in the broth medium in the wells of a 96-well plate.

-

Inoculate: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Antioxidant Activity

Flavanones are potent antioxidants that can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.[19]

Structure-Activity Relationship Insights

The antioxidant capacity of flavanones is influenced by:

-

Hydroxyl Groups: The number and position of hydroxyl groups are the most critical factors. A catechol group (3',4'-dihydroxy) on the B-ring significantly enhances antioxidant activity.

-

C-ring Structure: The saturation of the C2-C3 bond in flavanones affects the electron delocalization and thus the radical scavenging ability compared to flavones.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[19][20]

Materials:

-

DPPH solution in methanol

-

This compound compound dissolved in methanol

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare Samples: Prepare different concentrations of the this compound compound in methanol.

-

Reaction Mixture: Add the this compound solution to the DPPH solution and mix.

-

Incubate: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure Absorbance: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculate Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity

Flavanones possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and enzymes, and modulation of inflammatory signaling pathways.[7][21][22]

Structure-Activity Relationship Insights

Key structural features for anti-inflammatory activity include:

-

Substitution on A and B rings: Methoxy groups at the 5-position of the A-ring and 3',4'-positions of the B-ring have been shown to enhance the inhibition of nitric oxide (NO) production.[22] Carboxyl groups on the B-ring can also increase activity.[21]

-

Halogenation: Halogen substituents on the B-ring can influence the anti-inflammatory potency.[21]

Quantitative Data on Anti-inflammatory Activity

The following table shows the IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages by various this compound derivatives.

| This compound Derivative | IC50 (µg/mL) | Reference |

| This compound (4G) | 0.603 | [21] |

| 2′-Carboxy-5,7-dimethoxy-flavanone (4F) | 0.906 | [21] |

| 4′-Bromo-5,7-dimethoxy-flavanone (4D) | 1.030 | [21] |

| 2′-Carboxythis compound (4J) | 1.830 | [21] |

| Pinocembrin | 203.60 | [21] |

| 2'-Methylthis compound (5B) | Not specified, but inhibits NO | [7] |

| 3'-Methylthis compound (6B) | Not specified, but inhibits NO | [7] |

Signaling Pathways in this compound-Mediated Anti-inflammatory Action

Flavanones exert their anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory genes.[10][23][[“]][25]

Caption: this compound inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.[21][26][27][28]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

LPS (from E. coli)

-

This compound compound dissolved in DMSO

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion

This technical guide has summarized the current understanding of the structure-activity relationships of flavanones in relation to their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The presence, number, and position of hydroxyl and methoxy groups, as well as other substitutions on the this compound scaffold, are critical determinants of their biological activities. The provided experimental protocols and signaling pathway diagrams offer valuable resources for researchers in the field of natural product chemistry and drug discovery. Further investigation into the precise molecular targets and mechanisms of action of flavanones will be essential for the development of novel therapeutic agents based on this promising class of compounds.

References

- 1. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoids as anticancer agents: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative Structure–Activity Relationships for the Flavonoid-Mediated Inhibition of P-Glycoprotein in KB/MDR1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 10. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. consensus.app [consensus.app]

- 25. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

In vitro antioxidant potential of specific flavanones

An In-depth Technical Guide to the In Vitro Antioxidant Potential of Specific Flavanones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanones are a class of flavonoids characterized by a C6-C3-C6 carbon skeleton. Predominantly found in citrus fruits, they have garnered significant scientific interest for their potent antioxidant properties. These properties are largely attributed to their molecular structure, which enables them to act as powerful free radical scavengers, hydrogen donors, and metal chelators. Furthermore, emerging evidence suggests that flavanones exert their effects not just by direct antioxidant action, but also by modulating key cellular signaling pathways involved in the endogenous antioxidant defense system.

This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of three specific, well-researched flavanones: Hesperidin, Naringenin, and Eriodictyol. It presents quantitative data from key antioxidant assays, detailed experimental protocols for these assays, and an exploration of the underlying molecular signaling pathways. The aim is to furnish researchers and drug development professionals with a thorough understanding of the antioxidant profiles of these flavanones and the methodologies used for their evaluation.

Quantitative Assessment of Antioxidant Capacity

The antioxidant activity of flavanones is quantified using various established in vitro assays. These assays primarily measure two aspects of antioxidant action: the ability to directly scavenge free radicals and the capacity to reduce oxidant species. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the

Antimicrobial Spectrum of Action for Isolated Flavanones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanones are a subclass of flavonoids, characterized by a C6-C3-C6 skeleton. These polyphenolic compounds are abundant in various plants, particularly citrus fruits.[1][2] In recent years, the rise of multidrug-resistant (MDR) bacterial pathogens has spurred the search for novel antimicrobial agents, with natural products like flavanones emerging as promising candidates.[3][4] Flavanones have demonstrated a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and notably, antimicrobial properties.[2][5] Their ability to combat a range of pathogens, including drug-resistant strains, makes them a focal point in antimicrobial research and development.[1][4]

This technical guide provides a comprehensive overview of the antimicrobial spectrum of isolated flavanones. It summarizes quantitative efficacy data, details common experimental protocols for activity assessment, and illustrates the key mechanisms of action through which these compounds exert their effects.

Quantitative Antimicrobial Spectrum of Flavanones

The antimicrobial efficacy of flavanones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the reported MIC values for several isolated flavanones against a variety of bacterial and fungal pathogens.

Table 2.1: Antimicrobial Activity of Hesperetin

| Microorganism | Strain | MIC | Reference |

| Staphylococcus aureus | - | 125 µg/mL | [6] |

| Staphylococcus aureus | MSSA & MRSA | 250 - 500 µg/mL | [7] |

| Staphylococcus aureus | - | 4 mg/mL | [8] |

| Bacillus cereus | - | 250 µg/mL | [6] |

| Escherichia coli | - | 500 µg/mL | [6] |

| Pseudomonas aeruginosa | - | 500 µg/mL | [6] |

| Candida species | Various | 165 µg/mL | [8] |

Hesperetin, the aglycone form of hesperidin, generally shows higher antibacterial activity than its glycoside counterpart, hesperidin.[6][9] It tends to be more effective against Gram-positive bacteria than Gram-negative bacteria.[6]

Table 2.2: Antimicrobial Activity of Naringenin

| Microorganism | Strain | MIC | Reference |

| Staphylococcus aureus | MSSA & MRSA | 125 - 250 µg/mL | [7] |

| Staphylococcus aureus | NCTC 5655 | 100 - 200 µM | [10] |

| Enterobacter cloacae | - | 0.25 - 4 µg/mL | [11] |

| Escherichia coli | - | 0.25 - 4 µg/mL | [11] |

| Klebsiella pneumoniae | - | 0.25 - 4 µg/mL | [11] |

| Proteus mirabilis | - | 0.25 - 4 µg/mL | [11] |

Naringenin has demonstrated a wide range of biological effects, including antimicrobial and anti-inflammatory activities.[1] It has shown efficacy against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like MRSA.[1][7]

Table 2.3: Antimicrobial Activity of Sakuranetin

| Microorganism | Strain(s) | MIC | Reference |

| Candida species | C. albicans, C. tropicalis, C. krusei, etc. | 320 - 630 µg/mL | [12] |

| Cryptococcus species | C. neoformans, C. gattii | 320 - 630 µg/mL | [12] |

| Saccharomyces cerevisiae | BY 4742 | 320 - 630 µg/mL | [12] |

Sakuranetin, a methoxylated flavanone found in rice and other plants, acts as a phytoalexin and shows significant antifungal activity against opportunistic pathogens like Candida and Cryptococcus.[12][13][14]

Table 2.4: Antimicrobial Activity of Other Isolated Flavanones

| This compound | Microorganism | Strain(s) | MIC | Reference |

| 5,7-dihydroxy-flavone | Pseudomonas lachrymans | - | 15 - 25 µg/mL | [15] |

| 5,7-dihydroxy-flavone | Ralstonia solanacearum | - | 15 - 25 µg/mL | [15] |

| 5,7-dihydroxy-flavone | Xanthomonas vesicatoria | - | 15 - 25 µg/mL | [15] |

| Pinocembrin | E. coli, K. pneumoniae, P. aeruginosa | - | 4 - 32 µg/mL | [11] |

| 7-O-methyleriodictyol | E. cloacae, E. coli, K. pneumoniae, P. mirabilis | - | 0.25 - 4 µg/mL | [11] |

| 8,3'-diprenyl-5,7,4'-trihydroxythis compound | P. aeruginosa, E. coli | - | 17 µg/mL | [11] |

Mechanisms of Antimicrobial Action

Flavanones exert their antimicrobial effects through multiple mechanisms, often targeting essential cellular structures and pathways. This multi-target action is a promising attribute for overcoming microbial resistance. The primary mechanisms include disruption of the cell membrane, inhibition of key enzymes, interference with nucleic acid synthesis, and inhibition of biofilm formation.[3][16][17]

-

Disruption of Cell Membrane Integrity : Flavanones can integrate into the bacterial cell membrane, altering its fluidity and permeability.[3][10] This disruption compromises the membrane's function, leading to the leakage of essential intracellular components and ultimately, cell death.[1][3]

-

Inhibition of Nucleic Acid Synthesis : Some flavanones can interfere with the synthesis of DNA and RNA. For instance, quercetin, a related flavonoid, has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[17] Naringenin has also been observed to bind to the DNA of S. aureus.[1]

-

Inhibition of Energy Metabolism : The cytoplasmic membrane is a site of metabolic activity, and its disruption by flavanones can inhibit the bacterial respiratory chain or ATP synthesis, depriving the cell of energy.[10][17]

-

Inhibition of Biofilm Formation : Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics. Many flavanones can inhibit biofilm formation by interfering with signaling pathways like quorum sensing.[3][18] Naringenin, for example, has been shown to decrease biofilm formation in MRSA.[18]

Caption: General mechanisms of antimicrobial action for flavanones against bacteria.

Experimental Protocols

Standardized methods are crucial for accurately determining and comparing the antimicrobial activity of flavanones. The broth microdilution method is the most commonly used technique to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a generalized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19]

1. Materials and Reagents:

-

96-well microtiter plates

-

Test this compound compound

-

Appropriate solvent for the this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strain to be tested

-

Positive control antibiotic (e.g., Streptomycin, Ketoconazole)[8]

-

Negative control (broth with solvent)

-

Spectrophotometer or microplate reader

2. Preparation of Inoculum:

-

Aseptically pick several colonies of the microorganism from a fresh agar (B569324) plate.

-

Suspend the colonies in sterile broth.

-

Incubate the culture at an appropriate temperature (e.g., 37°C for most bacteria) until it reaches the exponential growth phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.0 x 10⁸ Colony Forming Units (CFU)/mL.

-

Dilute this suspension in the appropriate test broth to achieve the final required inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]

3. Preparation of Test Compound Dilutions:

-

Dissolve the this compound in a suitable solvent to create a high-concentration stock solution.

-

In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.

-

Add 200 µL of the stock this compound solution to the first well of each row designated for that compound.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations.

4. Inoculation and Incubation:

-

Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This step halves the concentration of the this compound in each well.

-

Include a positive control (wells with inoculum and a standard antibiotic) and a negative control (wells with broth, solvent, and no inoculum).

-

Seal the plate and incubate at 37°C for 18-24 hours.

5. Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the this compound at which no visible growth (turbidity) is observed.[20]

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.[8]

-

Spread the aliquot onto a fresh, antibiotic-free agar plate.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC or MFC is the lowest concentration that results in no microbial growth on the agar plate.

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

Isolated flavanones, including hesperetin, naringenin, and sakuranetin, exhibit a significant and broad spectrum of antimicrobial activity against various bacteria and fungi, including clinically relevant pathogens. Their multi-target mechanisms of action, such as cell membrane disruption and inhibition of biofilm formation, make them compelling candidates for the development of new antimicrobial therapies. The ability of these natural compounds to overcome resistance mechanisms is a particularly valuable attribute.

Future research should focus on a deeper understanding of the structure-activity relationships to synthesize more potent derivatives.[16] In vivo efficacy studies, pharmacokinetic profiling, and toxicological assessments are essential next steps to translate the in vitro potential of flavanones into clinically effective treatments. Furthermore, investigating synergistic interactions between flavanones and existing antibiotics could reveal new combination therapies to combat multidrug-resistant infections.[7]

References

- 1. Naringenin and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Interaction between Flavonoids and Intestinal Microbes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Research Progress on the Antibacterial Activity of Natural Flavonoids [mdpi.com]

- 5. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. Hesperetin—Between the Ability to Diminish Mono- and Polymicrobial Biofilms and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Quercetin, Naringenin and Catechin: Flavonoids Inhibit Staphylococcus aureus-Induced Hemolysis and Modify Membranes of Bacteria and Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavonoids: A Review of Antibacterial Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Crystalline Characterization of Sakuranetin — An Antimicrobial this compound from Twigs of Baccharis retusa (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial flavonoids from the twigs of Populus nigra x Populus deltoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. mdpi.com [mdpi.com]

- 20. iosrjournals.org [iosrjournals.org]

The Quest for Novel Flavanones: A Technical Guide to Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Flavanones, a subclass of flavonoids, are naturally occurring polyphenolic compounds abundant in citrus fruits and other plants. They have garnered significant attention in the scientific community for their diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. This technical guide provides an in-depth overview of the core methodologies involved in the discovery, isolation, and characterization of novel flavanone compounds, tailored for researchers and professionals in drug development.

Sourcing and Extraction of this compound-Rich Phytochemicals

The initial step in the discovery of novel flavanones is the procurement and extraction of bioactive compounds from plant materials. The choice of extraction method is critical and can significantly impact the yield and purity of the target compounds.

Conventional Extraction Techniques

Traditional methods for flavonoid extraction, while often time-consuming and solvent-intensive, are still widely used due to their simplicity and cost-effectiveness.

-

Maceration: This process involves soaking the plant material in a solvent at room temperature for an extended period (from hours to days).[1][2] Seventy percent methanol (B129727) is often an efficient solvent for this process.[3]

-

Percolation: In this method, a solvent is slowly passed through the powdered plant material packed in a column called a percolator.[1]

-

Soxhlet Extraction: This continuous extraction method uses a specialized apparatus to repeatedly wash the plant material with a fresh solvent, which is vaporized and then condensed.[1][4]

Modern Extraction Techniques

To overcome the limitations of conventional methods, several modern techniques have been developed to improve efficiency, reduce extraction time, and minimize solvent consumption.[5][6]

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[3][5]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[3][6]

-

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of extraction.[3][6]

-

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is highly selective and leaves no residual solvent.[3][6]

A general workflow for the extraction and isolation of novel flavanones is depicted below.

Purification and Isolation of Target Compounds

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, purification is a crucial step to isolate the flavanones of interest.

Solvent-Solvent Partitioning

This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is often used as a preliminary purification step.

Column Chromatography

Column chromatography is a widely used technique for the separation of individual compounds from a mixture.[7][8] The choice of stationary and mobile phases is critical for achieving good separation.

-

Stationary Phases: Common stationary phases for flavonoid separation include silica gel, polyamide, and Sephadex.[7]

-

Mobile Phases: The mobile phase typically consists of a mixture of solvents, and the polarity is adjusted to achieve optimal separation.[9] Both isocratic and gradient elution can be employed.[9]

Structural Elucidation and Characterization

Once a pure compound is isolated, its chemical structure must be determined. This is typically achieved using a combination of spectroscopic techniques.[2][10]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of a chromophore in the molecule. Flavanones typically exhibit two main absorption bands: Band I (300–380 nm) and Band II (240–280 nm).[11]

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[2]

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide valuable structural information.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are essential for unambiguous structure elucidation.[10][14]

Quantitative Data on this compound Isolation and Activity

The efficiency of extraction and the biological potency of isolated flavanones are key quantitative parameters in the drug discovery process.

| Plant Source | This compound(s) | Extraction Method | Key Parameters | Yield/Activity | Reference |

| Immature Citrus unshiu Pomace | Hesperidin, Narirutin | Optimized Ethanol Extraction | 80.3 °C, 58.4% Ethanol, 40 mL/g solvent/feed, 30 min, 2 steps | Hesperidin: 92.1%, Narirutin: 97.2% | [15] |

| Afzelia africana Bark | Eriodictyol | Methanol Extraction | - | - | [16] |

| Synthetic Derivative | This compound Derivative 6 | Chemical Synthesis | - | IC₅₀: 3.7 µM (inhibition of amyloid fibrillogenesis) | [17] |

| Synthetic Derivative | Farrerol | Chemical Synthesis | - | Potent anti-tumor activity against human BGC-823 and KB cell lines | [18] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Protocol for Ultrasound-Assisted Extraction (UAE) of Flavanones

-

Sample Preparation: The dried and powdered plant material is accurately weighed.

-

Solvent Addition: The plant material is mixed with a suitable solvent (e.g., 70% ethanol) in a flask.

-

Sonication: The flask is placed in an ultrasonic bath and subjected to sonication for a specified time and temperature.

-

Filtration: The mixture is filtered to separate the extract from the solid plant residue.

-

Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification: The crude extract is then subjected to further purification steps as described in Section 2.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

-

Sample Preparation: The isolated compound is dissolved in a suitable solvent (e.g., methanol) to a known concentration.

-

HPLC System: A reversed-phase C18 column is typically used for the separation of flavanones.[9]

-

Mobile Phase: A gradient of two or more solvents (e.g., water with 0.1% formic acid and acetonitrile) is commonly employed.

-

Injection: A small volume of the sample solution (e.g., 20 µL) is injected into the HPLC system.[16]

-

Detection: The eluting compounds are detected using a UV detector at a specific wavelength (e.g., 280 nm) or a mass spectrometer.

-

Quantification: The concentration of the this compound can be determined by comparing its peak area to that of a standard of known concentration.

Flavanones and Their Interaction with Cellular Signaling Pathways

The therapeutic effects of flavanones are often attributed to their ability to modulate various intracellular signaling pathways.[19] Understanding these interactions is crucial for drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and cell survival.[20] Some flavonoids have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[20]

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of flavone, flavonol, and this compound aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and Structure Elucidation of a this compound, a this compound Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extraction of flavanones from immature Citrus unshiu pomace: process optimization and antioxidant evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isolation and Identification of this compound Derivative Eriodictyol from the Methanol Extract of Afzelia africana Bark and Its Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Novel this compound Derivatives as Candidate Compounds for the Treatment of Intractable Amyloid Disease – 富山大学 [u-toyama.ac.jp]

- 18. researchgate.net [researchgate.net]

- 19. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]